molecular formula C10H13BrN2O B1284487 4-(5-Bromo-3-methylpyridin-2-yl)morpholine CAS No. 566158-47-2

4-(5-Bromo-3-methylpyridin-2-yl)morpholine

Cat. No.: B1284487
CAS No.: 566158-47-2
M. Wt: 257.13 g/mol
InChI Key: ACLZPQWHEFDNBU-UHFFFAOYSA-N
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Description

4-(5-Bromo-3-methylpyridin-2-yl)morpholine is a chemical compound belonging to the class of pyridine derivatives. It is characterized by the presence of a bromine atom at the 5th position and a methyl group at the 3rd position of the pyridine ring, along with a morpholine ring attached to the 2nd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Bromo-3-methylpyridin-2-yl)morpholine typically involves the reaction of 5-bromo-2-fluoro-3-methylpyridine with morpholine. The reaction is carried out in the presence of a base, such as potassium carbonate, in a solvent like dimethyl sulfoxide (DMSO). The mixture is heated to around 120°C and stirred for approximately 16 hours. After the reaction is complete, the mixture is cooled to room temperature, and water is added. The product is then extracted using ethyl acetate .

Industrial Production Methods

Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This involves using larger reaction vessels, automated systems for temperature and reaction time control, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(5-Bromo-3-methylpyridin-2-yl)morpholine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5th position can be substituted with other functional groups using appropriate reagents.

    Oxidation Reactions: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction Reactions: Reduction reactions can be performed to modify the pyridine ring or the morpholine ring.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include organometallic compounds, such as Grignard reagents or organolithium reagents, under anhydrous conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Substitution Reactions: Substituted pyridine derivatives with various functional groups.

    Oxidation Reactions: Oxidized pyridine derivatives.

    Reduction Reactions: Reduced forms of the pyridine or morpholine rings.

Scientific Research Applications

4-(5-Bromo-3-methylpyridin-2-yl)morpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(5-Bromo-3-methylpyridin-2-yl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the morpholine ring play crucial roles in binding to these targets, leading to modulation of their activity. This interaction can result in various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-Bromo-3-methylpyridin-2-yl)morpholine is unique due to the specific arrangement of the bromine and methyl groups on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in the synthesis of specialized pharmaceutical and industrial compounds.

Properties

IUPAC Name

4-(5-bromo-3-methylpyridin-2-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O/c1-8-6-9(11)7-12-10(8)13-2-4-14-5-3-13/h6-7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACLZPQWHEFDNBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1N2CCOCC2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30587798
Record name 4-(5-Bromo-3-methylpyridin-2-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30587798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

566158-47-2
Record name 4-(5-Bromo-3-methylpyridin-2-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30587798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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